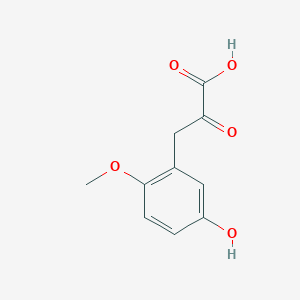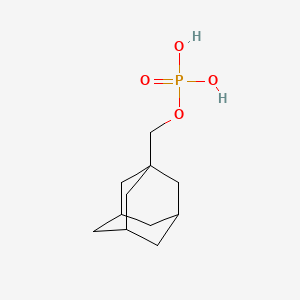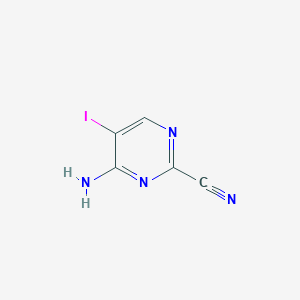
10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound belonging to the phenothiazine family. This compound features a phenothiazine core with a diphenylamino group at the 4-position and a cyano group at the 2-position. Phenothiazines are known for their diverse applications in fields such as chemistry, biology, medicine, and industry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of diphenylamine with phenothiazine derivatives under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like aluminum chloride to facilitate the formation of the phenothiazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of phenothiazine derivatives with higher oxidation states.
Reduction: Production of reduced phenothiazine derivatives.
Substitution: Introduction of various functional groups at different positions on the phenothiazine ring.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of other phenothiazine derivatives, which are valuable in organic synthesis and material science.
Biology: Phenothiazine derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Some phenothiazine derivatives are used in pharmaceuticals for their antipsychotic and antihistaminic effects.
Industry: The compound's unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The diphenylamino group acts as an electron donor, while the cyano group serves as an electron acceptor, facilitating redox reactions. These interactions can modulate biological processes and influence the compound's biological activity.
Comparison with Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
4-Diphenylamino-phenyl substituted pyrazine: Exhibits nonlinear optical properties and acidochromism.
Uniqueness: 10-(4-(Diphenylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its phenothiazine core, which imparts unique electronic and structural properties not found in other similar compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance.
Properties
Molecular Formula |
C31H21N3S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
10-[4-(N-phenylanilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C31H21N3S/c32-22-23-15-20-31-29(21-23)34(28-13-7-8-14-30(28)35-31)27-18-16-26(17-19-27)33(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H |
InChI Key |
WWATXZXZSLCGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
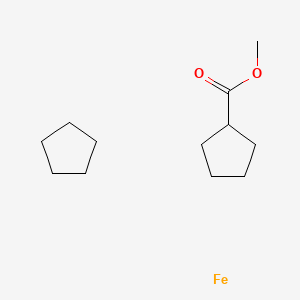
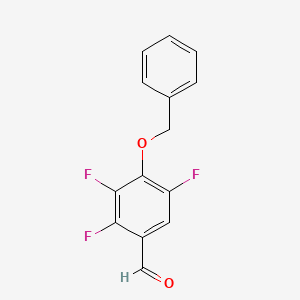
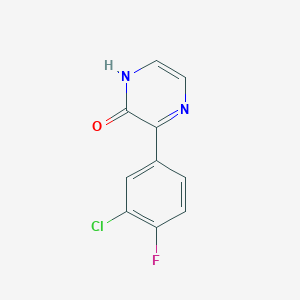

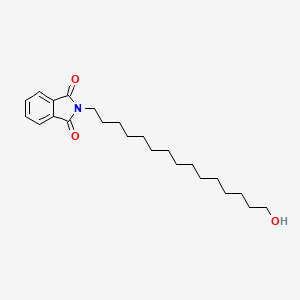

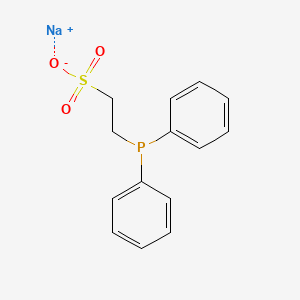

![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
